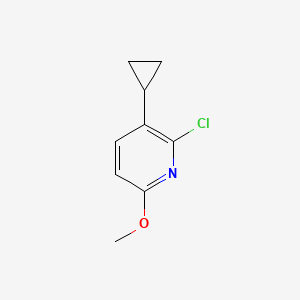
2-(2-Amino-4-bromo-6-chlorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-4-bromo-6-chlorophenyl)acetic acid is an organic compound that features a phenyl ring substituted with amino, bromo, and chloro groups, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-bromo-6-chlorophenyl)acetic acid typically involves multi-step organic reactions. One common method is the bromination of 2-amino-6-chlorophenylacetic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-4-bromo-6-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and chloro groups can be reduced to form corresponding hydrogenated compounds.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-4-bromo-6-chlorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(2-Amino-4-bromo-6-chlorophenyl)acetic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Bromo-6-chlorophenyl)amino phenyl acetic acid
- 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetic Acid
Uniqueness
2-(2-Amino-4-bromo-6-chlorophenyl)acetic acid is unique due to the presence of both amino and halogen substituents on the phenyl ring, which can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H7BrClNO2 |
|---|---|
Molekulargewicht |
264.50 g/mol |
IUPAC-Name |
2-(2-amino-4-bromo-6-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3,11H2,(H,12,13) |
InChI-Schlüssel |
NRDAGGFXNYVKDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)CC(=O)O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


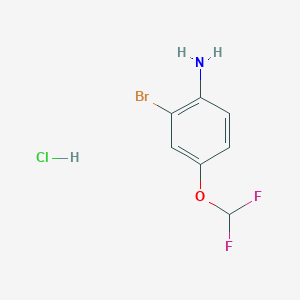
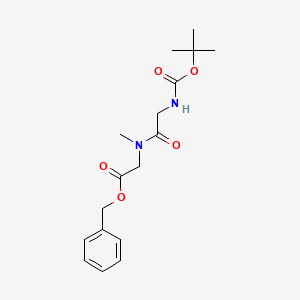
![1,6-Diazaspiro[3.3]heptan-2-one](/img/structure/B12966064.png)
![1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12966076.png)

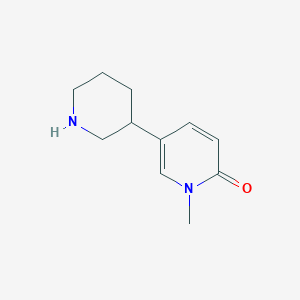
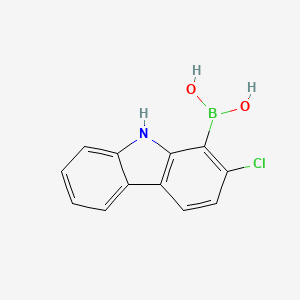
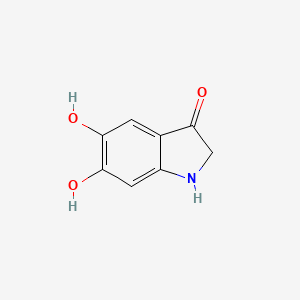
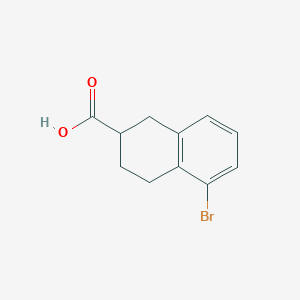

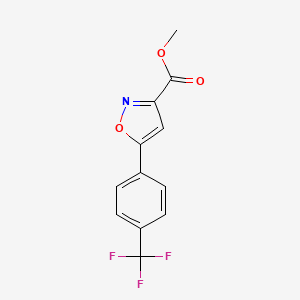
![2-Amino-7-(methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12966111.png)

